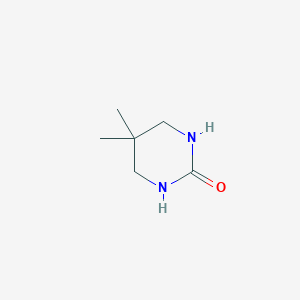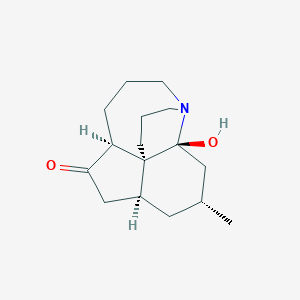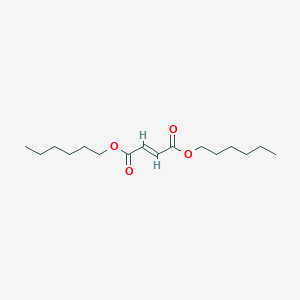
Triphenylmethyl methacrylate
Vue d'ensemble
Description
Triphenylmethyl methacrylate (TrMA) is a unique monomer . It forms an isotactic polymer, PTrMA, even by a radical process . This unusual feature of TrMA had been considered to be due to the helical conformation of the polymer chain induced by the steric repulsion of the bulky triphenylmethyl .
Synthesis Analysis
Triphenylmethyl methacrylates having alkoxy groups, or mesogenic groups with alkyleneoxy spacer, as p-substituents of one of the phenyl groups were synthesized . Although the monomers and polymers were considerably unstable against hydrolysis, polymers could be obtained by radical polymerization by careful handling of the compounds .Molecular Structure Analysis
Triphenylmethyl methacrylate (TrMA) forms an isotactic polymer, PTrMA, even by a radical process . This unusual feature of TrMA had been considered to be due to the helical conformation of the polymer chain induced by the steric repulsion of the bulky triphenylmethyl .Chemical Reactions Analysis
The triphenylmethyl (trityl) radical is a valuable CCR reagent due to its kinetic persistence, spectroscopic addressability, and relatively high thermodynamic stability (for a CCR) . The unsubstituted trityl radical (Ph3C•) was first isolated by Gomberg in 1900 and exists as an equilibrium in solution between the free radical and the quinoid dimer .Physical And Chemical Properties Analysis
Triphenylmethyl methacrylate (TrMA) is a unique monomer that forms an isotactic polymer, PTrMA, even by a radical process . The thermal conductivity, dielectric, and electrical properties of the PMMA/HA blend and PMMA/HA/Gnp composites were investigated .Applications De Recherche Scientifique
Chromatographic Applications
- Chiral Stationary Phases in High-Performance Liquid Chromatography : TrMA derivatives have been used as chiral stationary phases for the resolution of enantiomers in high-performance liquid chromatography (HPLC), demonstrating effective separation of various compounds (Okamoto et al., 1985).
Polymerization and Polymer Properties
- Asymmetric Polymerization and Polymer Characteristics : TrMA has been used in asymmetric polymerization, leading to optically active, isotactic polymers. These polymers exhibit different circular dichroism (CD) spectra, indicating varied conformational properties (Okamoto et al., 1992).
- Study of Propagating Radicals in Polymerization : ESR studies of TrMA polymerization have revealed insights into the conformation of propagating radicals, contributing to a better understanding of polymerization mechanics (Kamachi et al., 1981).
Chemical Structure and Molecular Analysis
- Molecular Structure Determination : X-ray diffraction has been employed to determine the molecular structures of TrMA, providing insights into its conformational aspects (Kageyama et al., 1985).
Applications in Optical and Material Sciences
- Optical Resolution and Chiral Recognition : TrMA-based polymers have shown effectiveness in optical resolution and chiral recognition, a crucial aspect in the development of chiral stationary phases for chromatography (Antus et al., 1992).
- Stability of Helical Conformation : Studies on the stability of the helical conformation in optically active TrMA polymers have provided insights into the behavior of these polymers under various conditions, influencing their application in material science (Hosoda et al., 1993).
Novel Applications and Broad-Spectrum Studies
- Bifunctional Trityl Groups : TrMA derivatives, as part of the triphenylmethyl group, have found novel applications in diverse fields like bioconjugation, mass spectrometry, and optics, demonstrating the versatility of these compounds (Shchepinov & Korshun, 2003).
Mécanisme D'action
Asymmetric oligomerization of triphenylmethyl methacrylate (TrMA) was carried out with (−)-sparteine-fluorenyllithium complex in toluene at −78 °C . The oligomers of methyl methacrylate (DP=2 and 3) derived therefrom were separated into diastereomers and optical isomers on silica gel and chiral HPLC columns, respectively .
Orientations Futures
The optically active poly(TrMA) is useful for resolving various racemic compounds as a chiral stationary phase for high-performance liquid chromatography (HPLC), particularly when it is adsorbed on macroporous silica gel . The chiral stationary phase can resolve many racemic compounds including hydrocarbons, esters, amides, alcohols, and so on, most of which are difficult to be resolved by other methods .
Propriétés
IUPAC Name |
trityl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-18(2)22(24)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDYMGQGCNETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27497-74-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, triphenylmethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27497-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80505366 | |
| Record name | Triphenylmethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylmethyl methacrylate | |
CAS RN |
19302-93-3 | |
| Record name | Triphenylmethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19302-93-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














